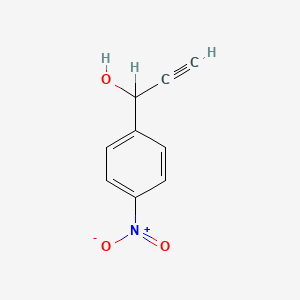

1-(4-Nitrophenyl)prop-2-yn-1-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-Nitrophenyl)prop-2-yn-1-ol often involves Claisen-Schmidt condensation reactions, demonstrating the versatility in generating chalcone derivatives and related structures (Salian et al., 2018). Another approach includes the synthesis of nitro-substituted chalcones through interactions between nitroacetophenone and nitrobenzaldehyde (Hidalgo et al., 2021).

Molecular Structure Analysis

Molecular structure and crystallography studies offer insights into the geometric and electronic configurations of related nitrophenyl compounds. For example, the crystal structure of compounds with similar nitrophenyl groups has been determined, highlighting the influence of weak intermolecular interactions on molecular arrangement (Tamer et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives can lead to a variety of products depending on the reactants and conditions. For instance, cycloaddition reactions of nitrophenyl-substituted ylides have been explored for their potential to generate novel fullerene derivatives (Ovcharenko et al., 1997).

Physical Properties Analysis

The physical properties, such as solvatochromism and solubility, of nitro-substituted phenolates have been studied, revealing the impact of molecular structure on these characteristics (Nandi et al., 2012).

Chemical Properties Analysis

The chemical properties of related compounds, including reactivity and stability, are crucial for their application in various fields. Studies have investigated the reactivity of this compound derivatives towards different nucleophiles, elucidating the mechanisms and products of these reactions (Androsov & Neckers, 2007).

Applications De Recherche Scientifique

Enzyme Inhibition : This compound is known to oxidize 3 alpha-hydroxysteroid dehydrogenase to alpha beta-unsaturated ketones, which then selectively inactivate the enzyme. This has implications for understanding enzyme mechanisms and potential therapeutic applications (Ricigliano & Penning, 1990).

Catalysis in Organic Synthesis : It's used as a building block in organic synthesis, particularly in the enantioselective preparation of homopropargyl alcohols. This is crucial for asymmetric synthesis in organic chemistry (Borowiecki & Dranka, 2019).

Study of Photophysical Properties : Its derivatives have been studied for their absorption and fluorescence characteristics in different solvents, which is important for understanding intramolecular charge transfer interactions (Kumari, Varghese, George, & Sudhakar, 2017).

Corrosion Inhibition : Certain derivatives of this compound, such as Yttrium 3-(4-nitrophenyl)-2-propenoate, have been found to be effective corrosion inhibitors for copper alloys (Nam, Quoc Thang, To Hoai, & Hiển, 2016).

Polymerization : It is used in the polymerization of nitrophenyl and 3-diethylaminophenyl prop-2-yn-1-yl ethers, which are important for creating polymers with specific properties (Balcar, Holler, Sedláček, & Blechta, 1998).

Electrochemical Studies : Its derivatives have been synthesized and studied for corrosion inhibition and electrochemical properties, showing potential in material science (Baskar, Gopiraman, Kesavan, Kim, & Subramanian, 2012).

Molecular Assembly Study : The compound has been studied for its role in the solid-state supramolecular assembly of transition metal complexes, which is significant in the field of organometallic chemistry (Braga, Grepioni, Walther, Heubach, Schmidt, Imhof, Görls, & Klettke, 1997).

Synthesis and Biological Evaluation : It has been used in the synthesis of various compounds evaluated for antifungal, antimycobacterial, and photosynthesis-inhibiting activities (Opletalová, Pour, Kuneš, Buchta, Silva, Kráľová, Chlupáčová, Meltrova, Peterka, & Poslednikova, 2006).

Propriétés

IUPAC Name |

1-(4-nitrophenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h1,3-6,9,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUTVNAUVBKDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50999975 | |

| Record name | 1-(4-Nitrophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78725-73-2 | |

| Record name | 1-(4'-Nitrophenyl)-2-propyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078725732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Nitrophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-(4-nitrophenyl)prop-2-yn-1-ol inactivate 3α-hydroxysteroid dehydrogenase?

A1: this compound itself doesn't directly inactivate the enzyme. Instead, it acts as a substrate for 3α-hydroxysteroid dehydrogenase. The enzyme oxidizes this compound into 1-(4-nitrophenyl)prop-2-yn-1-one []. This ketone product is a potent Michael acceptor. It then inactivates the enzyme by covalently binding to the NAD(P)(+) binding site through a release-and-return mechanism [].

Q2: What evidence suggests that the inactivation occurs at the NAD(P)(+) binding site?

A2: Several lines of evidence point to the NAD(P)(+) binding site as the target for inactivation:

- Protection by NAD(P)H: Micromolar concentrations of NAD(P)H significantly protect the enzyme from inactivation by the Michael acceptor product [].

- Competitive Inhibition: The ketone product acts as a competitive inhibitor of NAD+ binding [].

- Affinity Chromatography: Enzymes inactivated by the Michael acceptor product lose their ability to bind to NAD+ affinity columns [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,4S)-1,2-dimethyl-4-phenylpiperidin-4-yl] propanoate](/img/structure/B1201601.png)

![{2-[18-(2,5-Dioxopyrrolidin-1-yl)-18-oxooctadecan-3-yl]-4,4-dimethyl-1,3-oxazolidin-3-yl}oxidanyl](/img/structure/B1201602.png)

![5-Methyl-[1,2,4]triazolo[4,3-A]quinoxaline-1,4(2H,5H)-dione](/img/structure/B1201603.png)